molecular formula C10H13IN2O2 B1311345 (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester CAS No. 211029-67-3

(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

Cat. No. B1311345
M. Wt: 320.13 g/mol
InChI Key: FFJIDTLUJQCVAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester”, also known as IPTB, is a chemical compound that has emerged as a significant area of research in the field of organic chemistry. It has the molecular formula C10H13IN2O2 and a molecular weight of 320.13 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is "tert-butyl N-(3-iodopyridin-4-yl)carbamate" . The compound has a 3-iodopyridin-4-yl group attached to a carbamate group, which is further connected to a tert-butyl group . The canonical SMILES representation is "CC©©OC(=O)NC1=C(C=NC=C1)I" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 320.13 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound also has three rotatable bonds . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 2.1 .

Scientific Research Applications

Crystallographic Studies and Compound Characterization

  • Synthesis and Characterization : Similar compounds to (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, like (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, have been synthesized and characterized using techniques like NMR, FT-IR spectroscopy, and X-ray diffraction. These studies contribute to understanding the molecular structure and properties of such compounds (Kant, Singh, & Agarwal, 2015).

Chemical Synthesis and Reactivity

  • Chemical Reactions and Synthesis : Investigations into the reactivity and synthesis of related compounds, such as various carbamic acid tert-butyl esters, shed light on potential methods and pathways for synthesizing (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester. These studies often explore different chemical reactions and processes for obtaining desired products (Garcia et al., 2006).

Material Science and Industrial Applications

  • Applications in Material Science : Some pyridine derivatives, similar in structure to (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester, have been used in material science, particularly in the development of dye-sensitized solar cells. These studies focus on the synthesis and application of such compounds in improving the efficiency and functionality of solar cells (Bagheri, Dehghani, & Afrooz, 2015).

properties

IUPAC Name

tert-butyl N-(3-iodopyridin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJIDTLUJQCVAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00447830
Record name tert-Butyl (3-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

CAS RN

211029-67-3
Record name tert-Butyl (3-iodopyridin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00447830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of pyridin-4-yl-carbamic acid tert-butyl ester (14.8 g, 76.3 mmol) (reference example 44b) in THF (300 mL) is added N,N,N′,N′-tetramethylethylene-diamine (34.5 mL, 230 mmol) and the solution cooled to −78° C. To this solution is added slowly (2.5M) n-butyllithium (91.5 mL, 230 mmol), the reaction temperature allowed to rise to −20° C. and the resulting mixture stirred for 1.5 hours. The mixture is cooled to −78° C. and a solution of iodine (29.04 g, 114 mmol) in THF (60 mL) is added then stirred for 10 min. The mixture is warmed to 20° C., stirred 30 min then diluted with ethyl acetate, washed with water, sat. sodium thiosulfate and brine, dried over MgSO4 and concentrated. The residue is purified by flash chromatography (eluting with 20% ethyl acetate in hexanes) to give 17.7 g of title compound as a light yellow crystalline solid. 1H NMR (CDCl3) δ 1.54 (s, 9H), 7.03 (bs, 1H), 8.10 (d, J=6 Hz, 1H), 8.34 (d, J=6 Hz, 1H), 8.74 (s, 1H). MS (EI) m/z 320 (M+).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
34.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
91.5 mL
Type
reactant
Reaction Step Two
Quantity
29.04 g
Type
reactant
Reaction Step Three
Name
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 5
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester
Reactant of Route 6
Reactant of Route 6
(3-Iodo-pyridin-4-yl)-carbamic acid tert-butyl ester

Citations

For This Compound
1
Citations
YM Choi-Sledeski, R Kearney, G Poli… - Journal of medicinal …, 2003 - ACS Publications
The discovery and SAR of ketopiperazino methylazaindole factor Xa inhibitors are described. Structure−activity data suggesting that this class of inhibitors does not bind in the canonical …
Number of citations: 99 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.